molecular formula C27H22N2O4 B1199855 Semicochliodinol B

Semicochliodinol B

Cat. No. B1199855
M. Wt: 438.5 g/mol
InChI Key: JWHQWQQROAZMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Semicochliodinol B is a bisindole alkaloid that is quinone bearing hydroxy substituents at positions 2 and 5 and two indol-3-yl groups at positions 3 and 6, one of which is carrying a prenyl group at position 6. Isolated from the culture broth of Chrysosporium merdarium, it acts as an inhibitor of HIV-1 protease and EGF-R protein tyrosine kinase. It has a role as a metabolite, an epidermal growth factor receptor antagonist and a HIV protease inhibitor. It is a bisindole alkaloid and a member of dihydroxy-1,4-benzoquinones.

Scientific Research Applications

Potential Inhibitor for COVID-19

Semicochliodinol B, identified as a natural bio-active molecule, exhibits a promising potential as an inhibitor against SARS-CoV-2 main protease (MPro). This property suggests its capability for broad-spectrum activity against viruses like SARS-CoV-2, SARS-CoV, and MERS-CoV. Further, it shows good binding affinity and interactions with amino acid residues of SARS-CoV-2 MPro, indicating its potential as a drug candidate for COVID-19 treatment (Jana & Bhardwaj, 2021).

Inhibition of HIV-1 Protease and EGF-R Protein Tyrosine Kinase

Semicochliodinol A and B, related to bisalkylated 2,5-dihydroxybenzoquinones, have been isolated as inhibitors of HIV-1 protease from the fungus Chrysosporium merdarium. These compounds also inhibit the epidermal growth factor receptor protein tyrosine kinase. Their activity and molecular interactions suggest they are valuable lead compounds for HIV-1 protease and EGF-R protein tyrosine kinase inhibition, which can be significant in the context of antiviral and anticancer therapies (Fredenhagen et al., 1997).

properties

Product Name

Semicochliodinol B

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

IUPAC Name

2,5-dihydroxy-3-(1H-indol-3-yl)-6-[6-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C27H22N2O4/c1-14(2)7-8-15-9-10-17-19(13-29-21(17)11-15)23-26(32)24(30)22(25(31)27(23)33)18-12-28-20-6-4-3-5-16(18)20/h3-7,9-13,28-30,33H,8H2,1-2H3

InChI Key

JWHQWQQROAZMII-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC2=C(C=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=CC=CC=C54)O)C

synonyms

semicochliodinol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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